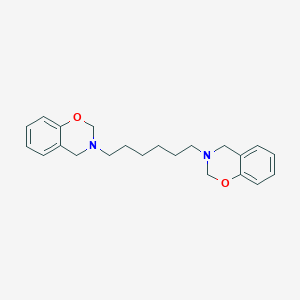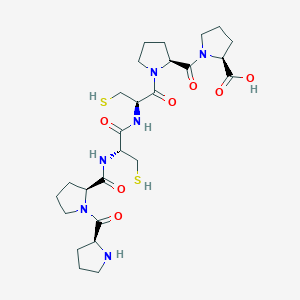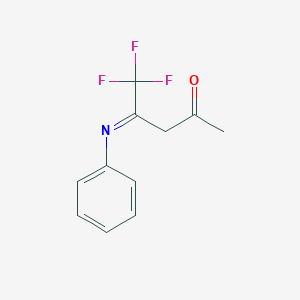
2-(4-Chloro-2,6-dinitroanilino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2,6-dinitroanilino)phenol is a chemical compound with the molecular formula C12H8ClN3O5. It is characterized by the presence of a phenol group, a chloro group, and two nitro groups attached to an aniline moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,6-dinitroanilino)phenol typically involves the nitration of 4-chloroaniline followed by a coupling reaction with phenol. The nitration process introduces nitro groups into the aromatic ring, while the coupling reaction forms the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2,6-dinitroanilino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2,6-dinitroanilino)phenol is utilized in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Used as a fluorescent dye for staining and tracking biomolecules in cell biology experiments.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Employed in the manufacture of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2,6-dinitroanilino)phenol involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting cellular oxidative processes. The phenol group can form hydrogen bonds and interact with various enzymes and proteins, influencing their activity. The chloro group can undergo substitution reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2,6-dinitroaniline: Similar structure but lacks the phenol group.
2,4-Dinitrophenol: Contains two nitro groups and a phenol group but lacks the chloro group.
4-Nitrophenol: Contains a single nitro group and a phenol group.
Uniqueness
2-(4-Chloro-2,6-dinitroanilino)phenol is unique due to the presence of both chloro and nitro groups on the aniline moiety, combined with a phenol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
Número CAS |
832733-69-4 |
|---|---|
Fórmula molecular |
C12H8ClN3O5 |
Peso molecular |
309.66 g/mol |
Nombre IUPAC |
2-(4-chloro-2,6-dinitroanilino)phenol |
InChI |
InChI=1S/C12H8ClN3O5/c13-7-5-9(15(18)19)12(10(6-7)16(20)21)14-8-3-1-2-4-11(8)17/h1-6,14,17H |
Clave InChI |
CQLGNYJZEXTZLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14200166.png)

![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)

![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)





